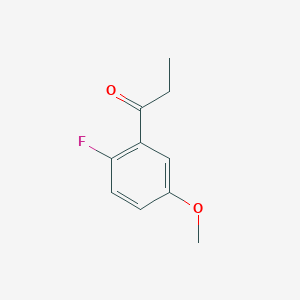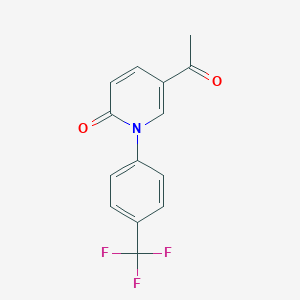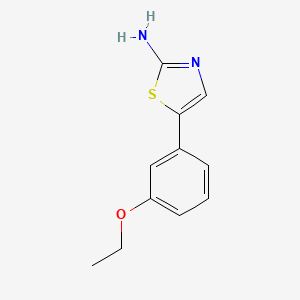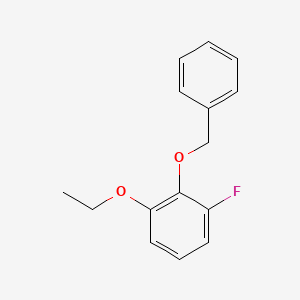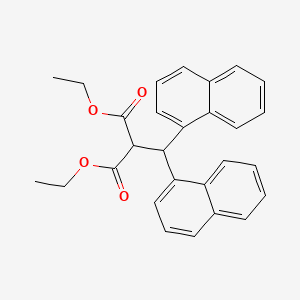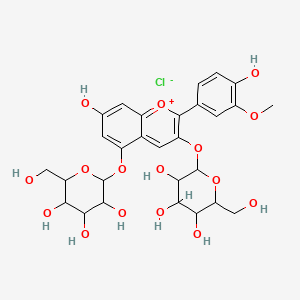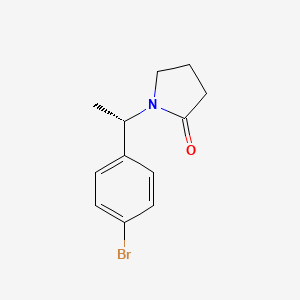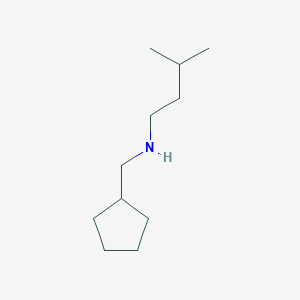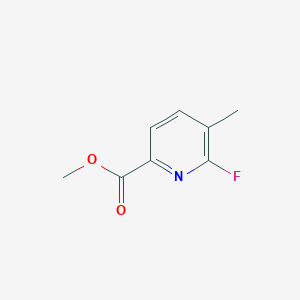
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide is an organic compound that features a combination of a methoxyphenyl group, a methylamino group, and a naphthylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide typically involves the reaction of 4-methoxyphenylmethylamine with naphthalen-1-ylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-((4-Hydroxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide.
Reduction: Formation of 2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)ethylamine.
Substitution: Formation of 2-((4-Halophenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide.
Scientific Research Applications
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares a similar naphthyl and methoxyphenyl structure but differs in the presence of a propenone group.
Naphthalenediimide-based compounds: These compounds also contain a naphthyl core and are known for their photochromic properties.
Uniqueness
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(4-methoxy-N-methylanilino)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H20N2O2/c1-22(16-10-12-17(24-2)13-11-16)14-20(23)21-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,21,23) |
InChI Key |
BBBRVTZWXFOHFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



